molecular formula C16H18N2O2 B5622526 2-(3,5-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide

2-(3,5-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B5622526
M. Wt: 270.33 g/mol
InChI Key: SAQVGLLQTRYZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide is an organic compound that features a phenoxy group substituted with two methyl groups at the 3 and 5 positions, and an acetamide group linked to a pyridin-4-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide typically involves the reaction of 3,5-dimethylphenol with 4-pyridinemethanamine in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 3,5-dimethylphenol is reacted with an appropriate base to form the phenoxide ion.

    Step 2: The phenoxide ion is then reacted with 4-pyridinemethanamine to form the intermediate.

    Step 3: The intermediate is acylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The methyl groups on the phenoxy ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and pyridinyl groups may facilitate binding to active sites, while the acetamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(3,5-dimethylphenoxy)-N-(pyridin-2-ylmethyl)acetamide
  • 2-(3,5-dimethylphenoxy)-N-(pyridin-4-ylethyl)acetamide

Uniqueness

2-(3,5-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide is unique due to the specific positioning of the pyridinyl group at the 4-position, which can influence its binding affinity and selectivity for molecular targets. This structural feature may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12-7-13(2)9-15(8-12)20-11-16(19)18-10-14-3-5-17-6-4-14/h3-9H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQVGLLQTRYZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NCC2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.